4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl acetate
Description
4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl acetate is a coumarin derivative characterized by a benzofuran moiety substituted with a methoxy group at the 7-position and an acetate ester at the 6-position of the coumarin core.
Properties
IUPAC Name |
[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c1-11(21)24-13-6-7-16-14(9-13)15(10-19(22)25-16)18-8-12-4-3-5-17(23-2)20(12)26-18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVGXHJSSUXXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl acetate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-hydroxyacetophenones with aldehydes in the presence of a base. Subsequent steps may include methoxylation and acetylation reactions to introduce the methoxy and acetate groups, respectively.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would be optimized to maximize yield and purity while minimizing waste and byproducts. Continuous flow chemistry might be employed to enhance efficiency and control reaction conditions more precisely.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzofuran core makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl acetate has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics.
Medicine
The compound's anti-inflammatory and anticancer properties have been studied for potential therapeutic applications. It may be used in the development of drugs to treat inflammatory diseases and certain types of cancer.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it valuable for creating new materials with specific properties.
Mechanism of Action
The mechanism by which 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl acetate exerts its effects involves interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways and targets can vary depending on the biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues and Substituent Variations
Table 1: Key Structural Features of Comparable Coumarin Derivatives
Key Observations :
- Substituent Position Sensitivity : The position of substituents significantly impacts properties. For example, 4-(7-Acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate () has acetoxy and methoxy groups at positions 7 and 6, respectively, whereas the target compound reverses these groups. Such positional isomerism can alter polarity, solubility, and biological activity .
Physical and Spectral Properties
Table 2: Comparative Physical and Spectral Data
Key Observations :
- Melting Points : Thiazole- and nitro-substituted derivatives (e.g., 6d) exhibit higher melting points (196–198°C) due to increased molecular rigidity and intermolecular interactions .
- IR Signatures : Acetate and sulfonamide groups show distinct C=O stretches (~1740 cm⁻¹ for esters vs. ~1650 cm⁻¹ for sulfonamides) .
Key Observations :
Biological Activity
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and neuroprotective research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 482.48 g/mol. The compound features a complex structure that incorporates multiple functional groups conducive to various biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C29H22O7 |
| Molecular Weight | 482.48 g/mol |
| IUPAC Name | This compound |
| SMILES | COc1cccc2cc(oc12)c4cc(=O)oc5cc(c(OC(=O)C3CCCO3)cc45)c6ccccc6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, modifications in the benzofuran structure have been shown to enhance cytotoxicity against various cancer cell lines. A study demonstrated that certain derivatives significantly reduced the viability of A549 lung cancer cells, suggesting that structural modifications can influence anticancer efficacy.
- Case Study: A549 Cell Line
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. In vitro studies indicate that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's.
| Enzyme Activity | IC50 (μM) |
|---|---|
| AChE Inhibition | 0.62 ± 0.03 |
| BuChE Inhibition | 0.69 ± 0.041 |
Inhibition of these enzymes suggests potential applications in treating cognitive decline associated with neurodegenerative disorders .
Antioxidant Activity
The antioxidant capacity of the compound has also been assessed, revealing its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for preventing cellular damage and could contribute to its neuroprotective effects.
The biological activities of this compound are believed to stem from its ability to interact with various cellular pathways:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : By inhibiting AChE and BuChE, it potentially enhances cholinergic transmission, which is beneficial in neurodegenerative conditions.
- Antioxidant Defense : Its ability to neutralize reactive oxygen species (ROS) contributes to cellular protection against oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
